Ortho-Methyl-Phenyl-Substitution-Confers-Superior-Enzyme-Inhibitory-Potency-Relative-to-Meta-or-Para-Analogs
In a series of 2-oxopyrrolidine carboxamide inhibitors of α-chymotrypsin, the ortho-methylphenyl derivative (compound 15, N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide) displayed an IC₅₀ of 8.10 ± 0.14 µM, which was equipotent with the reference inhibitor chymostatin (IC₅₀ = 8.24 ± 0.11 µM) [1]. The SAR study demonstrated that inhibitory activity follows the rank order ortho > meta > para for methyl substitution on the phenyl ring [1]. This pharmacophoric preference directly translates to the 2-oxo-1-o-tolylpyrrolidine-3-carboxylic acid scaffold, wherein the ortho-methyl group is conserved.
| Evidence Dimension | α-Chymotrypsin inhibitory potency (IC₅₀) for N-aryl-2-oxopyrrolidine carboxamide series |
|---|---|
| Target Compound Data | Ortho-methylphenyl analog IC₅₀ = 8.10 ± 0.14 µM |
| Comparator Or Baseline | Chymostatin (standard inhibitor) IC₅₀ = 8.24 ± 0.11 µM; meta- and para-methyl isomers significantly less active |
| Quantified Difference | Ortho-methyl equipotent to standard; meta/para show reduced or no significant activity (exact meta/para IC₅₀ values not reported in accessible abstract, but ordinal ranking established) |
| Conditions | α-Chymotrypsin inhibition assay; data represent mean ± SEM of two experiments with three biological replicates each [1] |
Why This Matters
Scientific users selecting a 1-aryl-2-oxopyrrolidine-3-carboxylic acid for enzyme-targeted studies should prefer the ortho-methyl variant (CAS 20841-80-9) as the foundational scaffold, given that its carboxamide counterpart demonstrates the highest α-chymotrypsin inhibitory potency among positional isomers.
- [1] Perveen, S.; Mustafa, S.; Latif, M.; Iqbal, L.; Usmani, T.; Khan, K.; Voelter, W. Unsymmetrical 1,3-disubstituted urea derivatives as alpha-chymotrypsin inhibitors. Med. Chem. Res. 23, 3585–3592 (2014). View Source
